2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-5-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)14-11(15)9-6-5-8(18-4)7-10(9)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGUEMYOYTQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid typically involves the reaction of 5-methoxy-2-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the isolation and purification of the final product, ensuring high purity and consistency.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This reaction forms C–C bonds using palladium catalysts. For analogous 2-chloro-5-methoxyphenylboronic acid derivatives :
Mechanistic insights :
-
Oxidative addition of aryl halides to Pd(0)
-
Transmetallation with boronic acid
Esterification and Stability
Boronic acids often form esters to enhance stability. For 5-(tert-butyl)-2-methoxybenzeneboronic acid :
| Ester Type | Conditions | Stability | Use Case |
|---|---|---|---|
| Trifluoroborate (BF₃K) | KHF₂, MeOH/H₂O | Hydrolysis-resistant | Storage/transport |
| AMP ester | Adenosine monophosphate, DMF | Enzyme-targeted | Antimicrobial studies |
Notable instability :
Spectroscopic Characterization
Data for 5-(tert-butyl)-2-methoxybenzeneboronic acid :
-
¹H NMR (DMSO-d₆): δ 1.16 (s, 18H, tert-butyl), 3.24 (s, 3H, OCH₃), 7.27–7.54 (m, aromatic H)
-
¹¹B NMR : δ 28–32 ppm (broad, B(OH)₂)
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IR : 1340 cm⁻¹ (B–O stretch), 3200 cm⁻¹ (O–H stretch)
Challenges and Limitations
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial building block in the synthesis of complex organic molecules. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis.
- Reagent for Chemical Reactions : Its boronic acid group allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are essential for synthesizing other organic compounds.
Biology
- Development of Boron-Containing Drugs : The compound is being investigated for its potential use in developing boron-containing pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it valuable for studying enzyme inhibition and receptor binding.
- Biological Probes : It can act as a probe for studying biological processes involving boron, thus aiding in the understanding of metabolic pathways and disease mechanisms.
Medicine
- Boron Neutron Capture Therapy (BNCT) : The compound is explored for its potential application in BNCT, a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation.
- Anticancer Activity : Research indicates that derivatives of boronic acids exhibit anticancer properties, which may extend to 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid through structural modifications enhancing selectivity and efficacy against cancer cells .
Industry
- Advanced Materials Production : This compound is utilized in producing advanced materials such as boron-doped polymers and ceramics, which have applications in electronics and materials science.
- Catalysis : It serves as a catalyst in various industrial processes, enhancing reaction rates and selectivity in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and receptor binding. The tert-butylcarbamoyl group enhances the stability and lipophilicity of the compound, facilitating its interaction with biological membranes and proteins. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid, the following table compares it with structurally related boronic acids and carbamoyl-containing analogs:
Structural and Functional Differences
- Carbamoyl vs. Nitro Substituents : The nitro group in (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid introduces strong electron-withdrawing effects, which may accelerate coupling reactions but reduce stability under basic conditions. In contrast, the tert-butylcarbamoyl group in the target compound provides steric shielding without significantly altering electronic properties, favoring controlled reactivity.
- Absence of Carbamoyl Group: 5-tert-Butyl-2-methoxybenzeneboronic acid lacks the carbamoyl moiety, resulting in reduced steric bulk and improved solubility in non-polar solvents. This makes it preferable for reactions requiring rapid diffusion of the boronic acid.
Reactivity in Cross-Coupling Reactions
- The target compound exhibits slower reaction kinetics compared to 5-tert-Butyl-2-methoxybenzeneboronic acid due to steric hindrance from the carbamoyl group. However, this hindrance minimizes side reactions (e.g., protodeboronation), enhancing yield in complex syntheses.
- The nitro-substituted analog demonstrates higher reactivity in electron-deficient systems but is prone to decomposition at elevated temperatures (>80°C), limiting its utility in prolonged reactions.
Solubility and Stability
- Solubility : The methoxy group in all three compounds improves solubility in polar solvents. However, the carbamoyl group in the target compound reduces solubility in THF compared to 5-tert-Butyl-2-methoxybenzeneboronic acid.
- Thermal Stability : The target compound remains stable up to 150°C, whereas the nitro-substituted analog degrades above 80°C.
Research Implications
The structural modifications in this compound balance steric and electronic effects, making it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules. Comparative studies highlight the critical role of substituent selection in optimizing reaction outcomes and material properties.
Biological Activity
2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly for cancer and other diseases.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methoxy group and a tert-butyl carbamoyl moiety, which enhances its solubility and biological activity. The boronic acid functional group is crucial for its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant potency .
- Enzyme Inhibition : This compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases. Its IC50 values suggest it could be a candidate for further development in treating conditions like Alzheimer's disease .
- Antioxidant Properties : Studies have indicated that it possesses strong antioxidant activity, potentially protecting cells from oxidative stress .
Anticancer Studies
A study evaluating the anticancer properties of various boronic acid derivatives found that this compound exhibited significant antiproliferative activity against multiple cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition Activity
The compound's enzyme inhibition profile was assessed against several targets:
- Acetylcholinesterase : IC50 = 115.63 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 µg/mL
- Antiurease : IC50 = 1.10 µg/mL
- Antithyrosinase : IC50 = 11.52 µg/mL
These results indicate that the compound has potential therapeutic applications in treating conditions related to these enzymes .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and CUPRAC methods, yielding IC50 values of 0.14 µg/mL and 1.73 µg/mL, respectively, showcasing its effectiveness as a free radical scavenger .
Case Study 1: MCF-7 Cell Line
In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Enzyme Activity Assessment
In a comparative study of enzyme inhibition, this compound showed superior inhibition of butyrylcholinesterase compared to standard inhibitors, suggesting its potential role in developing treatments for Alzheimer's disease.
Summary Table of Biological Activities
| Activity Type | Target/Method | IC50 Value |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Significant cytotoxicity |
| Enzyme Inhibition | Acetylcholinesterase | 115.63 µg/mL |
| Butyrylcholinesterase | 3.12 µg/mL | |
| Antiurease | 1.10 µg/mL | |
| Antithyrosinase | 11.52 µg/mL | |
| Antioxidant | DPPH | 0.14 µg/mL |
| CUPRAC | 1.73 µg/mL |
Q & A
Q. What are the key structural features of 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid that influence its reactivity in cross-coupling reactions?
The compound’s reactivity is governed by two structural elements:
- tert-Butylcarbamoyl group : Introduces steric hindrance, which may slow coupling kinetics but improve selectivity in Suzuki-Miyaura reactions. Adjustments such as elevated temperatures (80–100°C) or prolonged reaction times (12–24 hours) are often required .
- Methoxy group : An electron-donating substituent that increases electron density at the boron center, potentially enhancing oxidative addition with palladium catalysts. Comparative studies with methyl or fluorine substituents highlight its role in modulating electronic properties .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm structure and boron coordination. Deutero-DMSO is preferred due to the compound’s limited solubility in non-polar solvents .
- HPLC/MS : Reverse-phase HPLC (C18 column) with ESI-MS detects impurities and verifies molecular weight. Mobile phases like acetonitrile/water with 0.1% formic acid are effective .
- Elemental Analysis : Validates purity (>95% as noted in synthesis protocols) .
Q. What handling and storage protocols are critical for maintaining stability?
- Store under inert gas (argon/nitrogen) at –20°C to prevent boronic acid dehydration.
- Use desiccants and moisture-resistant packaging to avoid hydrolysis.
- Safety protocols include PPE (gloves, goggles) due to skin/eye irritation risks, as observed in structurally similar boronic acids .
Advanced Research Questions
Q. How does steric hindrance from the tert-butylcarbamoyl group impact cross-coupling efficiency, and which catalysts optimize reactivity?
- Steric Effects : The bulky tert-butyl group reduces transmetallation rates in Suzuki-Miyaura reactions. Computational studies suggest using bulky palladium ligands (e.g., SPhos, XPhos) to stabilize the transition state .
- Catalyst Screening : Pd(OAc)₂ with Buchwald-Hartwig ligands has shown efficacy in analogous carbamoyl-substituted boronic acids. Microwave-assisted heating (100–120°C, 1–2 hours) can accelerate sluggish reactions .
Q. How can researchers design experiments to study this compound’s enzyme inhibition potential?
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Ki) against serine hydrolases or proteases. Compare with control inhibitors like phenylmethylsulfonyl fluoride (PMSF) .
- Structural Studies : Co-crystallization with target enzymes (e.g., thrombin or β-lactamases) or molecular docking simulations (AutoDock Vina) can map binding interactions.
- Controls : Include boronic acids with varying substituents (e.g., 3-Bromo-5-fluoro-2-methylphenylboronic acid) to isolate electronic/steric contributions .
Q. What strategies overcome low aqueous solubility for biological assays?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Prodrug Design : Synthesize pinacol esters or trifluoroborate salts, which hydrolyze in vivo to release the active boronic acid .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media for cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
